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Compound of Interest

Compound Name: 6-Chloro-7-fluoroquinoxaline

CAS No.: 1913266-52-0

Cat. No.: B1435756 Get Quote

Technical Guide: 6-Chloro-7-fluoroquinoxaline
Physicochemical Profile, Synthetic Utility, and
Reactivity[1][2]
Executive Summary
6-Chloro-7-fluoroquinoxaline (CAS: 1913266-52-0) is a disubstituted heterocyclic scaffold of

increasing importance in medicinal chemistry.[1][2] Structurally, it functions as a bioisostere to

the 6,7-disubstituted quinoline and quinolone cores found in blockbuster antibiotics (e.g.,

fluoroquinolones) and kinase inhibitors. Its value lies in the electronic differentiation of the

benzene ring: the 7-fluorine atom is highly activated toward nucleophilic aromatic substitution (

), while the 6-chlorine atom provides lipophilicity and metabolic stability or serves as a handle
for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide details the physicochemical constants, validated synthesis protocols, and reactivity

patterns necessary for utilizing this scaffold in drug discovery.

Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models

suitable for ADME-Tox profiling.
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Property Value / Description Source/Notes

IUPAC Name 6-Chloro-7-fluoroquinoxaline

CAS Number 1913266-52-0 [1][2]

Molecular Formula

C

H

ClFN

Molecular Weight 182.58 g/mol

Physical State Solid (Crystalline powder) Analog comparison

Melting Point 138–142 °C (Predicted)

Note: Unsubstituted

quinoxaline mp is 29-32°C;

halogenation significantly

raises mp.[1][2][3]

LogP (Octanol/Water) 2.15 ± 0.3 Predicted (Consensus)

Topological PSA 25.78 Å Polar Surface Area

H-Bond Donors/Acceptors 0 / 2

pKa (Conjugate Acid) ~0.6 Weakly basic (N-protonation)

Solubility
Low in water; Soluble in DCM,

DMSO, MeOH

Key Insight for Medicinal Chemists: The introduction of the fluorine at C7 significantly lowers

the LUMO energy of the ring system compared to the mono-chloro analog, making the C7

position highly electrophilic. The lipophilicity (LogP ~2.[4]15) is ideal for CNS penetration and

cell permeability, falling well within Lipinski's Rule of 5.[4]

Synthesis & Manufacturing Protocol
The most robust route to 6-chloro-7-fluoroquinoxaline is the condensation of the

corresponding 1,2-phenylenediamine with glyoxal. This method avoids the regioselectivity
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issues often seen in direct halogenation of the quinoxaline core.[4]

Protocol: Condensation Route
Precursor: 4-Chloro-5-fluoro-1,2-phenylenediamine (CAS: 139512-70-2).

Reagents:

4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq)

Glyoxal (40% aq.[4] solution, 1.2 eq)

Ethanol (Solvent, 10 volumes)

Sodium Bisulfite (Catalytic, optional to prevent oxidation)

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 4-chloro-5-fluoro-1,2-phenylenediamine and

Ethanol. Stir at room temperature until fully dissolved.

Addition: Add Glyoxal solution dropwise over 15 minutes. The reaction is slightly exothermic.

[4]

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the

diamine by TLC (Eluent: 30% EtOAc/Hexanes).

Workup: Cool the reaction mixture to 0–5°C. The product often crystallizes directly from the

cool ethanol.[4]

Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent in vacuo and

recrystallize the residue from Ethanol/Water or Hexane/EtOAc.[4]

Yield: Expected yield is 85–92%.[4]

Synthesis Pathway Diagram
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Caption: Synthesis of 6-chloro-7-fluoroquinoxaline via condensation of diamine with glyoxal.

Reactivity & Regioselectivity (The "Soft Spot")
For drug development, the primary utility of this scaffold is the differential reactivity of the

halogen substituents.

C7-Fluorine (

Active): The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect (–
I, –M), activating the benzene ring. The C7 position is para to N4 and meta to N1.[4]
However, the high electronegativity of Fluorine stabilizes the Meisenheimer complex
intermediate, making F a superior leaving group to Cl in

reactions on this electron-deficient heterocycle.

C6-Chlorine (Cross-Coupling Active): The C6-Cl bond is stronger and less prone to

nucleophilic displacement but is an excellent partner for Palladium-catalyzed reactions

(Suzuki, Buchwald-Hartwig) after the C7 position has been functionalized.

Regioselectivity Logic Diagram
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Mechanistic Insight

6-Chloro-7-fluoroquinoxaline

Nucleophilic Attack (R-NH2, R-SH)
Target: C7-Fluorine

Path A: Mild Base, Heat

Pd-Catalyzed Coupling (Ar-B(OH)2)
Target: C6-Chlorine

Path B: Pd(0), Ligand

7-Amino-6-chloroquinoxaline
(Library Generation)

6-Aryl-7-fluoroquinoxaline
(Biaryl Scaffold)

F is better leaving group in SnAr
due to Meisenheimer stabilization.

Click to download full resolution via product page

Caption: Regioselective functionalization strategy: C7-F is displaced by nucleophiles; C6-Cl is

reserved for metal catalysis.

Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer is limited, it should be handled according

to the hazard profile of halo-quinoxalines.[4]

GHS Classification:

Skin Irrit. 2 (H315): Causes skin irritation.[4]

Eye Irrit. 2A (H319): Causes serious eye irritation.[4]

STOT SE 3 (H335): May cause respiratory irritation.[4]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated

heterocycles can be light-sensitive; amber vials are recommended.[4]

Incompatibility: Strong oxidizing agents, strong acids.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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